5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid
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Overview
Description
The compound 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid is an intricate organic molecule that incorporates diverse chemical functionalities, including a chromen-2-one core, a furoic acid group, and a carboxyethyl side chain. This molecule's structural complexity provides a versatile platform for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid can be approached through a multistep synthetic route starting with the respective chromen-2-one derivative. Key steps involve:
Synthesis of chromen-2-one core: : Achieved via condensation reactions of suitable phenolic and carbonyl compounds under acidic or basic conditions.
Attachment of furoic acid: : This often involves esterification or amidation reactions, requiring suitable reagents like thionyl chloride or carbodiimide coupling agents.
Introduction of carboxyethyl side chain: : Typically performed through alkylation reactions, utilizing bromoacetic acid or similar electrophiles in the presence of a base.
Industrial Production Methods
Industrial-scale production may employ more efficient and cost-effective processes, such as:
Batch reactions: : Utilized for high-yield, controlled synthesis with strict quality monitoring.
Flow chemistry: : Offers continuous synthesis, improved safety, and enhanced reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like potassium permanganate or chromic acid to modify the chromen-2-one core or furoic acid group.
Reduction: : Hydrogenation can reduce unsaturated bonds within the molecule, such as using palladium on carbon (Pd/C).
Substitution: : Nucleophilic and electrophilic substitution reactions may alter functional groups, utilizing reagents like halides or organometallics.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with Pd/C, sodium borohydride.
Substitution reagents: : Alkyl halides, organolithium compounds.
Major Products Formed
Depending on the reaction conditions, products can include oxidized derivatives, reduced forms, or substituted analogs, providing a diverse array of chemical entities for further study.
Scientific Research Applications
Chemistry
Synthesis of analogs: : Structural variants for studying SAR (structure-activity relationship) in chemical research.
Catalysts: : Its derivatives can serve as ligands in organometallic catalysts, enhancing reaction efficiency.
Biology
Biological probes: : Utilized in biochemical assays to probe enzyme activity or receptor binding.
Fluorescent markers: : The chromen-2-one core offers fluorescent properties for imaging applications.
Medicine
Drug development:
Diagnostics: : Use in diagnostic assays due to its specific binding properties.
Industry
Material science: : Incorporation into polymer structures for advanced materials with tailored properties.
Agriculture: : Development of agrochemicals, such as herbicides or pesticides, with selective activity profiles.
Mechanism of Action
The effects of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid are exerted through its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve:
Binding to active sites: : Inhibiting or activating enzymatic functions.
Modulating signal pathways: : Affecting cellular responses through receptor binding and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: : Shares the chromen-2-one core, used in similar biochemical applications.
Furosemide: : Contains a furoic acid moiety, widely used as a diuretic in medicine.
Unique Attributes
Structural complexity: : Combines multiple functionalities offering diverse reactivity and application potential.
Enhanced properties: : The specific arrangement of functional groups provides unique biological and chemical activities, distinguishing it from simpler analogs.
With its intricate structure and diverse applications, 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid stands out as a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
5-[[3-(2-carboxyethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O8/c1-10-13-4-2-11(25-9-12-3-6-15(26-12)18(22)23)8-16(13)27-19(24)14(10)5-7-17(20)21/h2-4,6,8H,5,7,9H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNAGOBZXDMKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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